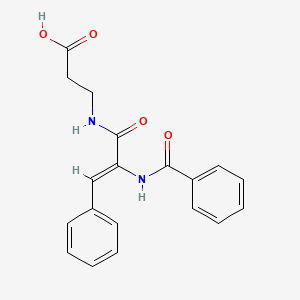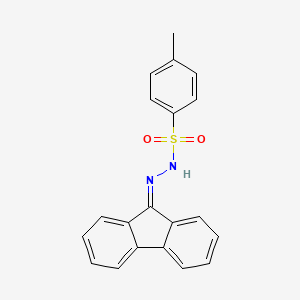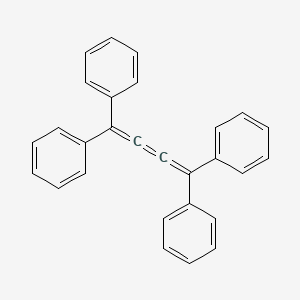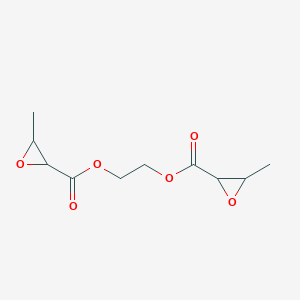
(Z)-N-(2-(Benzoylamino)-1-oxo-3-phenyl-2-propenyl)-beta-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(2-(Benzoylamino)-1-oxo-3-phenyl-2-propenyl)-beta-alanine is a complex organic compound characterized by its unique structure, which includes a benzoylamino group, a phenyl group, and a beta-alanine moiety. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(2-(Benzoylamino)-1-oxo-3-phenyl-2-propenyl)-beta-alanine typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzoyl chloride with beta-alanine, followed by the addition of a phenyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-N-(2-(Benzoylamino)-1-oxo-3-phenyl-2-propenyl)-beta-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzoylamino group, where nucleophiles like hydroxide ions (OH-) or amines can replace the benzoyl group.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Aqueous or alcoholic solutions of nucleophiles under reflux conditions.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
(Z)-N-(2-(Benzoylamino)-1-oxo-3-phenyl-2-propenyl)-beta-alanine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (Z)-N-(2-(Benzoylamino)-1-oxo-3-phenyl-2-propenyl)-beta-alanine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoylalanine: Similar structure but lacks the phenyl group.
Phenylalanine: Contains a phenyl group but lacks the benzoylamino and beta-alanine moieties.
Benzoylphenylalanine: Contains both benzoyl and phenyl groups but differs in the position and connectivity of these groups.
Uniqueness
(Z)-N-(2-(Benzoylamino)-1-oxo-3-phenyl-2-propenyl)-beta-alanine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
150890-87-2 |
|---|---|
Formule moléculaire |
C19H18N2O4 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
3-[[(Z)-2-benzamido-3-phenylprop-2-enoyl]amino]propanoic acid |
InChI |
InChI=1S/C19H18N2O4/c22-17(23)11-12-20-19(25)16(13-14-7-3-1-4-8-14)21-18(24)15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,20,25)(H,21,24)(H,22,23)/b16-13- |
Clé InChI |
URSTUCYFNQKYKE-SSZFMOIBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C(/C(=O)NCCC(=O)O)\NC(=O)C2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)C=C(C(=O)NCCC(=O)O)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-1-(2-chlorophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11968952.png)
![1-(Cyclohexylamino)-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11968954.png)

![5-(3,4-Dimethoxyphenyl)-4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11968964.png)
![Ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-[(2-methyl-2H-chromen-3-YL)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11968966.png)


![2-Ethyl-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11968978.png)
![Ethyl bicyclo[2.2.1]hept-2-yl(cyano)acetate](/img/structure/B11968985.png)


![5-cyclohexyl-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11969013.png)

![2-(benzylamino)-9-methyl-3-{(E)-[(4-methylphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11969023.png)
